Dehydroxy Ractopamine-d6 (Major) Hydrochloride Salt

Description

Chemical Identity and Nomenclature

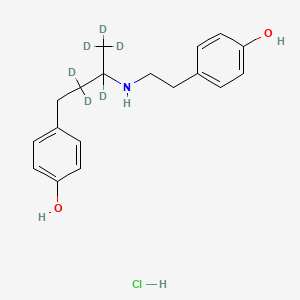

This compound possesses the Chemical Abstracts Service registry number 1346599-88-9, establishing its unique identity within the chemical literature. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the formal name being 4-[3-[[2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol-d6 hydrochloride salt. The molecular structure is characterized by the presence of six deuterium atoms, denoted by the "d6" designation, which replace specific hydrogen atoms within the organic framework.

The Simplified Molecular Input Line Entry System representation of the compound is documented as OC1=CC=C(CCNC([2H])(C([2H])([2H])[2H])C([2H])([2H])CC2=CC=C(O)C=C2)C=C1.Cl, clearly indicating the positions of deuterium substitution. This structural notation reveals that the deuterium atoms are positioned on the alkyl chain connecting the two phenolic rings, specifically on the secondary amine-bearing carbon and adjacent methyl groups.

The compound exists as a hydrochloride salt, enhancing its stability and solubility characteristics for analytical applications. Product categorization systems classify this substance under multiple categories including stable isotopes, pharmaceutical toxicology reference materials, and amphetamine reference materials, reflecting its diverse analytical applications.

Historical Context and Development

The development of stable isotope-labeled compounds traces its origins to the pioneering work of Rudolph Schoenheimer and David Rittenberg in the 1930s, who first recognized the potential of deuterium labeling for metabolic studies. Following the discovery of deuterium by Harold Urey, these researchers demonstrated that stable isotopes could serve as powerful tracers for understanding biological processes. Their foundational work established the principles that would later enable the synthesis of complex deuterated pharmaceutical compounds such as Dehydroxy Ractopamine-d6.

The specific development of deuterated ractopamine analogs emerged from the growing need for sophisticated analytical methods to detect and quantify ractopamine residues in food products. Research published in 2015 documented efficient synthetic routes for stable monodeuterium labeled ractopamine, achieving 6.49% total yield with 97.7% isotopic abundance. This work laid the groundwork for the development of more extensively labeled variants, including the hexadeuterated dehydroxy analog.

Patent literature from 2021 reveals continued innovation in the preparation methods for ractopamine hydrochloride-d6 compounds, indicating ongoing industrial interest in optimizing synthetic procedures. These developments reflect the increasing demand for high-quality isotopically labeled standards in regulatory testing and research applications.

Relation to Parent Compound Ractopamine

Ractopamine, the parent compound, belongs to the phenethylamine class of chemicals and functions as a phenol-based trace amine-associated receptor 1 agonist and beta-adrenoreceptor agonist. The compound stimulates beta-1 and beta-2 adrenergic receptors and is employed as an animal feed additive to promote leanness and increase food conversion efficiency in livestock. Commercial ractopamine consists of a mixture of all four possible stereoisomers, reflecting the complex stereochemistry inherent in this molecular framework.

Dehydroxy Ractopamine-d6 represents a structurally related analog that differs from the parent compound through the absence of one hydroxyl group and the incorporation of six deuterium atoms. The molecular formula of the dehydroxy variant (C18H18D6ClNO2) compared to ractopamine-d6 (C18H24ClNO3) clearly demonstrates the loss of one oxygen atom, corresponding to the removal of a hydroxyl functional group. This structural modification may represent a metabolic pathway product or a synthetic intermediate in ractopamine metabolism studies.

The deuterium labeling pattern in Dehydroxy Ractopamine-d6 follows established principles of stable isotope incorporation, where hydrogen atoms are strategically replaced with deuterium to maintain biological activity while providing mass spectrometric differentiation. The six deuterium atoms are positioned to minimize potential kinetic isotope effects while maximizing analytical utility.

Significance in Analytical Chemistry

Dehydroxy Ractopamine-d6 serves as a critical internal standard in liquid chromatography-tandem mass spectrometry methods for ractopamine analysis. The compound's deuterium labeling provides the necessary mass difference for selective reaction monitoring transitions, enabling precise quantification of target analytes in complex biological matrices. Analytical methods utilizing this compound have demonstrated excellent performance characteristics, with limits of quantification as low as 0.30 nanograms per gram in beef tissue.

The stable isotope labeling technology employed in this compound addresses fundamental challenges in analytical chemistry, particularly matrix effects and recovery variability. When used as an internal standard, Dehydroxy Ractopamine-d6 compensates for losses during sample preparation and ionization suppression effects in mass spectrometry, thereby improving method accuracy and precision. Validation studies have shown recovery values ranging from 85 to 104% in beef matrices when this compound is employed.

Research has demonstrated that deuterium-labeled compounds can enhance mass spectrometric signal intensity through improved ionization efficiency. Studies comparing modified and unmodified ractopamine analogs revealed that isotopic modification can result in significant signal enhancement, with some derivatives showing over 200% improvement in detection sensitivity.

The compound's application extends beyond simple quantitative analysis to include method development and validation studies for regulatory compliance. International food safety organizations have established maximum residue limits for ractopamine in various tissue types, necessitating reliable analytical methods that incorporate appropriate internal standards.

Properties

IUPAC Name |

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16;/h4-11,14,19-21H,2-3,12-13H2,1H3;1H/i1D3,2D2,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEZJRGNOGSFQV-MESMSJHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dehydroxy Ractopamine-d6 (Major) Hydrochloride Salt is a derivative of ractopamine, a beta-adrenergic agonist commonly used in livestock to promote growth and improve feed efficiency. This article examines the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential implications for animal health and food safety.

- IUPAC Name : 4-Hydroxy-α-(1-hydroxy-2-(4-hydroxyphenyl)ethyl)-N-(1-methyl-2-(4-(trifluoromethyl)phenyl)ethyl)benzeneacetamide hydrochloride.

- Molecular Formula : CHClFNO

- Molecular Weight : 392.83 g/mol

Ractopamine and its derivatives, including Dehydroxy Ractopamine-d6, function primarily through the activation of beta-adrenergic receptors, which leads to increased levels of cyclic AMP (cAMP) within cells. This elevation in cAMP promotes various physiological effects:

- Increased Muscle Growth : Enhances protein synthesis and reduces protein degradation.

- Fat Mobilization : Encourages lipolysis, leading to decreased fat deposition.

- Feed Efficiency : Improves the conversion of feed into muscle mass.

Pharmacokinetics

The pharmacokinetics of Dehydroxy Ractopamine-d6 involve absorption, distribution, metabolism, and excretion (ADME) characteristics that are critical for understanding its biological activity:

- Absorption : Rapidly absorbed following oral administration in livestock.

- Distribution : Tissue selectivity is observed, with higher concentrations found in liver, kidney, and lung tissues compared to muscle.

- Metabolism : Primarily metabolized in the liver through conjugation reactions.

- Excretion : Residual compounds can be detected in urine and feces; studies indicate a half-life ranging from 18 to 37 days post-administration depending on environmental conditions.

Tissue Distribution Studies

A comprehensive study evaluated the distribution of ractopamine residues in different tissues after administration to pigs. The results showed:

| Tissue | Residue Concentration (µg/kg) | Time Post Withdrawal |

|---|---|---|

| Liver | 63 - 106 | 12 hours |

| Kidney | 178 - 374 | 12 hours |

| Lung | Highest concentration | Up to 9 days |

| Muscle | Below detection limit | 24 hours |

These findings indicate that while muscle tissue shows low residue levels, other organs like the kidney and lung retain higher concentrations longer after treatment cessation .

Case Studies on Growth Promotion

Several trials have demonstrated the efficacy of ractopamine in promoting growth:

-

Study on Swine Growth :

- Pigs receiving ractopamine showed an average weight gain increase of 10% over control groups.

- Feed conversion ratios improved significantly, indicating better efficiency in weight gain relative to feed intake.

- Impact on Carcass Quality :

Safety and Regulatory Aspects

The use of beta-agonists like ractopamine is subject to regulatory scrutiny due to concerns over residue levels in meat products. The following points summarize key regulatory findings:

- Maximum Residue Limits (MRLs) have been established for ractopamine in various countries.

- Continuous monitoring ensures compliance with safety standards to minimize consumer exposure.

Preparation Methods

Key Reaction Mechanisms

-

H-D Exchange : Base-catalyzed deuterium substitution occurs at α-hydrogens adjacent to carbonyl or amine groups, leveraging the kinetic acidity of these protons.

-

Reductive Amination : The Schiff base formed between IIa and III is reduced by NaBD₃CN, selectively incorporating deuterium at the amine center.

Stepwise Preparation Protocol

H-D Exchange Reaction

Starting Material : Compound I (structural analog of ractopamine without deuterium).

Conditions :

-

Solvent : 1,4-dioxane (50 mL)

-

Base : 40% NaOD (17.3 g, 6.0 eq) in D₂O

-

Temperature : 50°C

Outcome :

Reductive Amination

Reactants :

-

Intermediate IIa (4.0 g, 1.0 eq)

-

Compound III (4.14 g, 1.0 eq)

-

Reducing Agent : NaBD₃CN (2.2 g, 1.5 eq)

Conditions :

-

Solvent : Deuterated methanol (CH₃OD, 50 mL)

-

Catalyst : Acetic acid (0.26 g, 0.2 eq)

-

Temperature : 0°C → room temperature

Outcome :

Deprotection and Salt Formation

Deprotection :

-

Reagent : Boron tribromide (BBr₃, 1.5 eq) in dichloromethane (DCM).

-

Outcome : Methyl or benzyl protecting groups are cleaved, yielding the free amine.

Salt Formation :

Optimization of Reaction Parameters

Deuterium Source Selection

Heavy water (D₂O) is preferred for H-D exchange due to its affordability and compatibility with NaOD.

Reductive Agent Comparison

Sodium cyanoborodeuteride minimizes over-reduction and ensures selective deuteration.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Q & A

Q. What analytical methods are recommended for identifying and characterizing Dehydroxy Ractopamine-d6 (Major) Hydrochloride Salt in complex matrices?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) or LC-MS/MS to distinguish isotopic patterns from the deuterium (d6) labeling . Coupled with NMR spectroscopy, this allows confirmation of structural integrity, particularly the absence of hydroxyl groups (dehydroxy modification) and the hydrochloride salt formation . For quantitative analysis, employ deuterated internal standards (e.g., Ractopamine-d6 Hydrochloride) to correct for matrix effects in biological samples .

Q. How does the isotopic labeling (d6) in Dehydroxy Ractopamine-d6 influence its use in receptor binding studies?

- Methodological Answer : The d6 labeling enables precise tracking of metabolic pathways and receptor interactions via isotopic tracing. For β1-adrenergic receptor studies, use radioligand binding assays with tritiated or fluorescent analogs to measure affinity changes induced by the dehydroxy modification. Santa Cruz Biotechnology notes that the deuterium labeling enhances receptor selectivity and stabilizes conformational changes during activation .

Q. What protocols are recommended for preparing stable standard solutions of Dehydroxy Ractopamine-d6 Hydrochloride?

- Methodological Answer : Dissolve the compound in deuterated methanol (MeOH-d4) or acetonitrile to maintain isotopic integrity. Store solutions at -20°C in amber vials to prevent photodegradation. Validate stability using periodic LC-MS checks for deuterium loss or hydrochloride dissociation, referencing ISO/IEC 17025 guidelines for traceability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in metabolic data between in vitro and in vivo studies involving Dehydroxy Ractopamine-d6?

- Methodological Answer : Conduct parallel in vitro (e.g., microsomal assays) and in vivo (rodent models) studies with controlled variables (e.g., diet, co-administered drugs). Use stable isotope-resolved metabolomics (SIRM) to compare deuterium retention in metabolites. Evidence from ruminal fermentation studies suggests microbial interactions may alter degradation pathways, necessitating microbiome profiling in in vivo models .

Q. What experimental considerations are critical when using Dehydroxy Ractopamine-d6 Hydrochloride to study β1-adrenergic receptor signaling in heterogeneous cell populations?

- Methodological Answer : Optimize cell culture conditions (e.g., serum-free media to avoid nonspecific binding) and use CRISPR-edited receptor knockout controls. Monitor receptor internalization via confocal microscopy with fluorescently tagged ligands. Santa Cruz Biotechnology highlights the compound’s rapid kinetics, requiring real-time cAMP assays (e.g., BRET-based sensors) to capture transient signaling events .

Q. How should researchers address discrepancies in stability data for Dehydroxy Ractopamine-d6 Hydrochloride under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies across pH 2–9 using USP buffer systems. Analyze degradation products via HRMS to identify pH-sensitive moieties (e.g., hydrochloride dissociation at alkaline pH). Reference MedChemExpress safety data, which note incompatibility with strong acids/bases .

Q. What strategies mitigate confounding effects of Dehydroxy Ractopamine-d6 on non-target microbial communities in in vivo studies?

- Methodological Answer : Include a negative control group administered non-deuterated, non-dehydroxy ractopamine. Use metagenomic sequencing to assess microbiome shifts and quantify residual compound in fecal matter via UPLC-MS/MS. Evidence from cattle studies shows ractopamine alters ruminal proteolysis, suggesting dose-dependent microbial adaptation .

Data Analysis and Validation

Q. How can researchers validate the purity of Dehydroxy Ractopamine-d6 Hydrochloride batches for pharmacological assays?

- Methodological Answer : Require vendors to provide LC-MS purity certificates (>98%) and chiral HPLC data to confirm enantiomeric excess. Cross-validate using orthogonal methods like elemental analysis (C, H, N, Cl) and quantitative NMR (qNMR) with internal standards .

Q. What statistical approaches are recommended for analyzing dose-response data in studies using Dehydroxy Ractopamine-d6 Hydrochloride?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC50/IC50 calculations. For studies with heteroscedastic data, use weighted least squares or mixed-effects models. Reference swine trials where ractopamine’s effects on leanness followed a low-dose plateau response .

Experimental Design Nuances

Q. How does the dehydroxy modification impact the compound’s solubility and bioavailability compared to native ractopamine?

- Methodological Answer : Conduct comparative solubility tests in polar (water, PBS) and nonpolar (DMSO) solvents. Use Caco-2 cell monolayers to measure apparent permeability (Papp). The absence of hydroxyl groups likely reduces hydrogen bonding, increasing lipid solubility but requiring formulation optimization (e.g., nanoemulsions) for in vivo delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.